2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide
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Overview
Description
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a diethylamino-hydroxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone: Used in biochemical research.
Uniqueness
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H33N5O2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H33N5O2/c1-3-29(4-2)22-11-10-21(23(30)16-22)17-25-26-24(31)19-28-14-12-27(13-15-28)18-20-8-6-5-7-9-20/h5-11,16-17,30H,3-4,12-15,18-19H2,1-2H3,(H,26,31)/b25-17- |
InChI Key |
ONEJXHKXRIRTDM-UQQQWYQISA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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